Valrocemide Valrocemide Valrocemide is an anticonvulsant and a derivative of valproic acid. In vivo, valrocemide protects against seizures induced by maximal electroshock (MES), pentylenetetrazole (PTZ;), picrotoxin, or bicuculline in mice (ED50s = 151, 132, 275, and 248 mg/kg, respectively). It prevents sound-induced seizures in Frings audiogenic-sensitive mice (ED50 = 52 mg/kg) and MES-induced seizures in rats (ED50 = 73 mg/kg). Valrocemide also prevents seizures in corneally kindled rats (ED50 = 161 mg/kg).
Valrocemide, also known as TV-1901, is an antiepileptic drug (AED). Valrocemide has a broad spectrum of anticonvulsant activity and promising potential as a new AED. Valrocemide is an anticonvulsant agent under development by Teva and Acorda as a potential therapeutic for the treatment of epilepsy.
Brand Name: Vulcanchem
CAS No.: 92262-58-3
VCID: VC0546565
InChI: InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)
SMILES: CCCC(CCC)C(=O)NCC(=O)N
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

Valrocemide

CAS No.: 92262-58-3

Cat. No.: VC0546565

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Valrocemide - 92262-58-3

Specification

CAS No. 92262-58-3
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name N-(2-amino-2-oxoethyl)-2-propylpentanamide
Standard InChI InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)
Standard InChI Key RALGCAOVRLYSMA-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)NCC(=O)N
Canonical SMILES CCCC(CCC)C(=O)NCC(=O)N
Appearance Solid powder

Introduction

Chemical and Metabolic Profile of Valrocemide

Structural Characteristics and Synthesis

Valrocemide (C₉H₁₈N₂O₂) is a glycine amide derivative of valproic acid, designed to enhance central nervous system (CNS) penetration while minimizing hepatotoxicity . The synthesis involves conjugating VPA with glycinamide, yielding a compound with a molecular weight of 186.25 g/mol (Fig. 1) . Structural modifications aim to bypass VPA’s metabolic liabilities, particularly its propensity for β-oxidation and cytochrome P450-mediated interactions .

Table 1: Comparative Physicochemical Properties of Valrocemide and VPA

PropertyValrocemideValproic Acid
Molecular Weight186.25144.21
Brain-to-Plasma Ratio0.660.16
Primary MetaboliteVGA2-en-VPA
Plasma Half-Life (rats)1.1 h1.3 h

Metabolic Pathways

Valrocemide undergoes rapid hydrolysis via amidases to form VGA, accounting for 50–60% of its clearance in preclinical models . Unlike VPA, which undergoes extensive β-oxidation and glucuronidation, Valrocemide’s metabolism is predominantly non-oxidative, reducing the risk of reactive metabolite formation . In rats, less than 5% of the administered dose converts to VPA, confirming its activity is intrinsic rather than prodrug-dependent .

Pharmacological Efficacy in Preclinical Seizure Models

Electrically Induced Seizures

Valrocemide demonstrates robust activity in the MES test, a model of generalized tonic-clonic seizures. Intraperitoneal (i.p.) administration in mice yielded an ED₅₀ of 151 mg/kg, outperforming VPA (ED₅₀: 271 mg/kg) . In the 6 Hz “psychomotor” seizure model—a surrogate for therapy-resistant epilepsy—Valrocemide achieved an ED₅₀ of 237 mg/kg, indicating efficacy against partial-onset seizures .

Table 2: Anticonvulsant ED₅₀ Values Across Seizure Models

ModelSpeciesED₅₀ (mg/kg)
MESMice151
6 Hz (32 mA)Mice237
s.c. PentylenetetrazoleMice132
Hippocampal KindlingRats161

Chemically Induced Seizures

Valrocemide’s broad-spectrum activity extends to chemically induced models:

  • Pentylenetetrazole (PTZ): ED₅₀ of 132 mg/kg (mice, i.p.), comparable to ethosuximide .

  • Bicuculline/Picrotoxin: ED₅₀ values of 248 mg/kg and 276 mg/kg, respectively, suggesting GABAergic modulation .

  • Strychnine: No protection at doses ≤600 mg/kg, excluding glycine receptor involvement .

Kindled Rat Models

In corneally and hippocampal-kindled rats—a model of focal epilepsy—Valrocemide suppressed seizure spread and afterdischarge durations (ADDs) at 161 mg/kg . The time to peak effect (15–30 min) correlates with its rapid brain penetration .

Mechanisms of Anticonvulsant Action

Putative Targets

While Valrocemide’s exact mechanism remains elusive, preclinical data suggest:

  • Sodium Channel Modulation: Reduces veratridine-evoked calcium transients, akin to carbamazepine .

  • GABA Enhancement: Protection against bicuculline/picrotoxin implicates indirect GABAₐ receptor facilitation .

  • Absence of Direct Glutamate/Glycine Effects: No interaction with NMDA or glycine receptors observed .

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation

Valrocemide’s brain concentrations peak within 15–30 min post-administration, aligning with its anticonvulsant onset . The brain-to-plasma AUC ratio (0.66) surpasses VPA’s 0.16, explaining its enhanced potency .

CompoundNTD Incidence (%)Dose (mg/kg)
Valrocemide0400
VPA65400

Acute Toxicity

The median toxic dose (TD₅₀) in rodents is 332 mg/kg, yielding a protective index (TD₅₀/ED₅₀) of 2.2–6.4 across models . Chronic toxicity studies in dogs (52 weeks) and rats (26 weeks) reported no organopathies at therapeutic doses .

Comparative Analysis with Valproic Acid

Efficacy Advantages

  • Broader Spectrum: Active in MES, PTZ, and kindled models, whereas VPA fails in 6 Hz tests .

  • Higher Potency: ED₅₀ values 2-fold lower than VPA in MES and PTZ models .

Synthetic Derivatives and Future Directions

Schiff Base Derivatives

Recent efforts to optimize Valrocemide’s scaffold yielded hydrazide-Schiff base hybrids (e.g., 12a–e, 17a–e), enhancing anticonvulsant activity while mitigating toxicity . These derivatives retain the VGA metabolic pathway but introduce aromatic moieties for target engagement .

Clinical Translation

Phase II trials (circa 2001) highlighted Valrocemide’s potential in refractory epilepsy . Subsequent derivatives may address its short half-life (~1.1 h in rats) through prodrug strategies or sustained-release formulations .

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